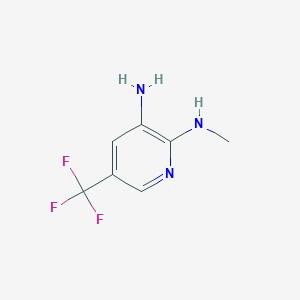

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

Description

Properties

IUPAC Name |

2-N-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRUNZFXEAZVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371029 | |

| Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172648-55-4 | |

| Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. The synthesis is predicated on a two-step nucleophilic aromatic substitution sequence starting from the readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is valuable in the production of various agrochemicals.[1][2]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a sequential amination strategy. The proposed pathway involves two primary steps:

-

Selective Ammonolysis: 2,3-dichloro-5-(trifluoromethyl)pyridine is first reacted with ammonia. The substitution is expected to occur preferentially at the 2-position to yield 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

-

Methylamination: The intermediate is then reacted with methylamine to substitute the remaining chlorine atom, yielding the final product, this compound.

The overall reaction scheme is presented below.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

This protocol is adapted from a documented procedure for the selective ammonolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Methanol (or other suitable organic solvent like ethanol, isopropanol)

-

Liquid ammonia

Equipment:

-

High-pressure autoclave with stirring and temperature control

-

Distillation apparatus

-

Centrifuge

-

Drying oven

Procedure:

-

Charge a high-pressure autoclave (e.g., 5 L capacity) with 2,3-dichloro-5-(trifluoromethyl)pyridine (1000g), methanol (1500g), and liquid ammonia (935g). The molar ratio of the pyridine to ammonia should be approximately 1:10 to 1:18.[3]

-

Seal the autoclave and begin stirring. Heat the reaction mixture to a set temperature of 125-135°C.[3]

-

Maintain the reaction at this temperature for 8-15 hours. The internal pressure will be approximately 2.0-3.5 MPa.[3]

-

After the reaction period, stop the heating and allow the autoclave to cool to below 40°C.

-

Carefully vent the excess ammonia pressure through an appropriate scrubbing system.

-

Transfer the reaction mixture to a distillation apparatus and remove the organic solvent by distillation.

-

Wash the resulting residue with water.

-

Isolate the solid product by centrifugation.

-

Dry the product in an oven to obtain 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

Materials:

-

2-amino-3-chloro-5-(trifluoromethyl)pyridine

-

Methylamine (solution in a suitable solvent like THF, ethanol, or water)

-

A suitable high-boiling point solvent (e.g., NMP, DMSO, or dioxane)

-

Base (optional, e.g., K2CO3, Na2CO3) to scavenge HCl byproduct

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Chromatography system (for purification)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in a suitable solvent.

-

Add an excess of methylamine solution. An optional inorganic base may be added at this stage.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Further purification, if necessary, can be achieved by column chromatography to yield pure this compound.

Data Presentation

The following tables summarize the available quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C6H2Cl2F3N | 215.99 | 8-9 | Light yellow liquid[3] |

| 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | C6H4ClF3N2 | 196.56 | 86-90 | Solid |

| This compound | 172648-55-4 | C7H8F3N3 | 191.15 | 106-110 | White to orange/green powder/crystal[4] |

Table 2: Reaction Parameters and Yields

| Reaction Step | Product | Temperature (°C) | Pressure (MPa) | Time (h) | Purity (%) | Yield (%) |

| Step 1 | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 125-135 | 2.0-3.5 | 8-15 | >99 | ~90[3] |

| Step 2 | This compound | Reflux (solvent dependent) | Atmospheric | Not specified | Not specified | Not specified |

Note: Data for Step 2 is not available in the public domain and would require experimental determination.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

Caption: General laboratory workflow for the two-step synthesis.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. scribd.com [scribd.com]

- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS 172648-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a fluorinated heterocyclic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique structural features, including the trifluoromethyl group and the vicinal diamine arrangement on a pyridine core, make it a valuable intermediate in the development of novel therapeutic agents and agrochemicals. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the diamine functionality provides a versatile handle for the construction of various heterocyclic ring systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 172648-55-4 | N/A |

| Molecular Formula | C₇H₈F₃N₃ | N/A |

| Molecular Weight | 191.15 g/mol | N/A |

| Appearance | White to orange to green powder/crystal | N/A |

| Melting Point | 99-101 °C | N/A |

| Boiling Point | 285.5 °C at 760 mmHg | N/A |

| Solubility | Soluble in methanol | N/A |

| Purity | >98.0% (GC) | N/A |

| Storage | Room temperature, in a dark, inert atmosphere | N/A |

Safety Information:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| Precautionary Statement | Description |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

Caption: A potential multi-step synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine This intermediate can be synthesized from 3-picoline through a series of chlorination and fluorination reactions, as described in the literature for related compounds.[1]

Step 2: Nitration of 2-Chloro-5-(trifluoromethyl)pyridine To a solution of 2-chloro-5-(trifluoromethyl)pyridine in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise at a controlled temperature (e.g., 0-5°C). The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Step 3: Amination with Methylamine 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is dissolved in a suitable solvent such as ethanol in a pressure vessel. An excess of a solution of methylamine in ethanol is added. The vessel is sealed and heated for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine.

Step 4: Reduction of the Nitro Group N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon, is employed to reduce the nitro group to an amine. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors. The diamine functionality allows for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are common scaffolds in many kinase inhibitors.

Role as a Precursor to Kinase Inhibitors:

This diamine is particularly useful for the synthesis of inhibitors targeting the Janus kinase (JAK) family, Tyrosine Kinase 2 (TYK2), and Pim kinases.[2][3][4] These kinases are involved in crucial signaling pathways that regulate cell growth, differentiation, and immune responses. Dysregulation of these pathways is implicated in various diseases, including cancer and autoimmune disorders.

Illustrative Synthetic Application: Synthesis of a Pyrido[2,3-d]pyrimidine Core

A common reaction involves the condensation of this compound with a β-ketoester, such as diethyl malonate, to form a pyrido[2,3-d]pyrimidine scaffold.

Caption: Condensation reaction to form a key kinase inhibitor scaffold.

This resulting pyrido[2,3-d]pyrimidine core can then be further functionalized to generate a library of potential kinase inhibitors for screening and optimization.

Signaling Pathway Context: JAK-STAT Pathway

Given the utility of this diamine in the synthesis of JAK inhibitors, it is pertinent to visualize the signaling pathway in which these inhibitors act. The JAK-STAT signaling pathway is a principal route for a wide array of cytokines, interferons, and hormones to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.

Caption: Inhibition of the JAK-STAT pathway by a JAK inhibitor.

In this pathway, the binding of a cytokine to its receptor leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the expression of target genes involved in inflammation, immunity, and cell proliferation. JAK inhibitors, potentially synthesized using this compound, can block the activity of JAKs, thereby interrupting this signaling cascade.

Conclusion

This compound is a highly valuable and versatile intermediate for researchers in medicinal chemistry and drug development. Its unique combination of a trifluoromethyl group and a reactive diamine functionality on a pyridine scaffold makes it an ideal starting material for the synthesis of potent and selective kinase inhibitors. The continued exploration of this and similar fluorinated building blocks will undoubtedly contribute to the discovery of novel therapeutics for a range of diseases.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. The methodologies and expected analytical data detailed herein serve as a robust framework for the characterization of this and structurally related compounds, which are of significant interest in medicinal chemistry and materials science. This guide outlines a systematic approach, integrating various spectroscopic techniques to confirm the molecular structure with high fidelity.

Molecular Structure and Overview

This compound, with the CAS Number 172648-55-4, is a substituted pyridine derivative. Its structure features a pyridine ring with a primary amine at the C3 position, a methylamino group at the C2 position, and a trifluoromethyl group at the C5 position. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Accurate structure elucidation is the cornerstone of understanding its reactivity, developing synthetic routes, and exploring its applications.

The elucidation process relies on a combination of modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary pieces of information that, when combined, create a complete and unambiguous picture of the molecule's constitution.

Caption: Molecular structure with atom numbering for NMR correlation.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this specific molecule, the following data is predicted based on established principles of spectroscopy and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.95 | d | 1H | H-6 | ~2.3 |

| ~7.20 | d | 1H | H-4 | ~2.3 |

| ~5.50 | br s | 2H | C3-NH₂ | - |

| ~5.30 | q | 1H | N2-H | ~4.8 |

| ~2.85 | d | 3H | N2-CH₃ | ~4.8 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155.0 | C-2 | Attached to two nitrogen atoms. |

| ~148.0 | C-6 | Deshielded by ring nitrogen. |

| ~135.0 (q, J ≈ 34 Hz) | C-5 | Coupled to ³F of CF₃. |

| ~123.0 (q, J ≈ 272 Hz) | C F₃ | Strong one-bond coupling to ³F. |

| ~120.0 (q, J ≈ 4 Hz) | C-4 | Coupled to ³F of CF₃. |

| ~118.0 | C-3 | Attached to NH₂ group. |

| ~30.0 | N-C H₃ | Standard methylamino carbon shift. |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63.0 | s | C5-CF₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | Asymmetric & Symmetric N-H stretch (primary amine) |

| 3350 - 3250 | Medium, Broad | N-H stretch (secondary amine) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₃) |

| 1620 - 1580 | Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium | N-H bending |

| 1350 - 1100 | Strong, Broad | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Identity | Notes |

| 191 | [M]⁺ | Molecular Ion |

| 176 | [M - CH₃]⁺ | Loss of the methyl group. |

| 172 | [M - F]⁺ | Loss of a fluorine atom (less common). |

| 122 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument : A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered at around 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm, centered at around 125 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Accumulate several thousand scans as needed for adequate signal-to-noise.

-

-

¹⁹F NMR Acquisition :

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -80 ppm).

-

Use CFCl₃ as an external reference (0 ppm).

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. Integrate the ¹H spectrum.

FT-IR Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Instrument : A Fourier-Transform Infrared Spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Scan the range from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane to a concentration of ~1 mg/mL.

-

Instrument : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions :

-

Column : A standard non-polar capillary column (e.g., DB-5ms).

-

Inlet Temperature : 250 °C.

-

Oven Program : Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Scan Range : m/z 40-500.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure.

Visualized Workflows

Logical Elucidation Workflow

The process of structure elucidation follows a logical progression, where each piece of data helps to solve the puzzle.

Caption: A flowchart of the structure elucidation process.

Plausible Synthetic Pathway

Understanding the synthesis can provide additional confidence in the proposed structure. A plausible route involves the nucleophilic aromatic substitution of a dichlorinated precursor.

Caption: A potential two-step synthesis of the target compound.

Conclusion

The comprehensive analysis using NMR (¹H, ¹³C, ¹⁹F), FT-IR, and Mass Spectrometry provides a cohesive and unambiguous dataset for the structure elucidation of this compound. The predicted data and detailed protocols in this guide offer a complete blueprint for the characterization of this molecule, ensuring its identity and purity for any subsequent research or development activities. This systematic approach is fundamental to advancing the fields of chemical synthesis and drug discovery.

Spectroscopic and Synthetic Insights into N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document provides a summary of available data for this compound and outlines a general experimental approach for its synthesis and characterization.

Physicochemical Properties

Commercially available information indicates the following properties for this compound:

| Property | Value | Reference |

| Molecular Formula | C₇H₈F₃N₃ | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| CAS Number | 172648-55-4 | [1] |

| Melting Point | 99-101 °C | [1] |

| Boiling Point | 285.5 °C at 760 mmHg | [1] |

| Synonyms | 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the amino substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | Doublet | 1H | H-4 (Pyridine ring) |

| ~ 6.5 - 7.0 | Doublet | 1H | H-6 (Pyridine ring) |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | -NHCH₃ |

| ~ 2.8 - 3.2 | Doublet | 3H | -CH₃ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C-2 (Pyridine ring) |

| ~ 140 - 150 | C-3 (Pyridine ring) |

| ~ 135 - 145 (quartet) | C-5 (Pyridine ring) |

| ~ 120 - 130 (quartet) | -CF₃ |

| ~ 115 - 125 | C-6 (Pyridine ring) |

| ~ 110 - 120 | C-4 (Pyridine ring) |

| ~ 25 - 35 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretching (amines) |

| 3000 - 2850 | C-H stretching (methyl and aromatic) |

| 1620 - 1580 | C=C and C=N stretching (pyridine ring) |

| 1350 - 1100 | C-F stretching (trifluoromethyl) |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 191 | [M]⁺ (Molecular ion) |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be devised based on established pyridine chemistry. A common approach involves the nucleophilic aromatic substitution on a suitably substituted pyridine precursor.

Proposed Synthetic Workflow:

The synthesis could potentially start from a commercially available di-substituted pyridine, such as 2-chloro-3-amino-5-(trifluoromethyl)pyridine. The synthesis would proceed through a two-step process involving amination and subsequent methylation.

Caption: Proposed synthetic workflow for this compound.

General Procedure for Spectroscopic Analysis:

-

NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

-

Mass Spectrometry: The mass spectrum would be recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Conclusion

While detailed experimental data for this compound is scarce in publicly accessible literature, its physicochemical properties and a plausible synthetic route can be established. The predicted spectroscopic data provides a benchmark for researchers aiming to synthesize and characterize this compound. Further experimental work is required to validate the proposed synthesis and fully elucidate the spectroscopic properties of this important chemical building block.

References

An In-depth Technical Review of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine: Synthesis, Properties, and Applications in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a fluorinated heterocyclic amine that has garnered significant interest in medicinal chemistry and agrochemical research. Its structural motifs, particularly the trifluoromethyl group and the pyridine diamine core, make it a valuable building block for the synthesis of complex molecules with diverse biological activities. The trifluoromethyl group often enhances metabolic stability and membrane permeability of drug candidates, while the diamine functionality provides a versatile scaffold for constructing various heterocyclic systems. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its prominent role as a precursor for potent kinase inhibitors.

Chemical and Physical Properties

This compound, with the CAS number 172648-55-4, is also known by its synonym, 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine[1]. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 172648-55-4 | [1] |

| Molecular Formula | C₇H₈F₃N₃ | [1] |

| Molecular Weight | 191.15 g/mol | |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 99-101 °C | |

| Boiling Point | 285.5 °C at 760 mmHg | |

| Purity | >98.0% (GC) | [1] |

Synthesis

A general workflow for the synthesis of such compounds is outlined below. This is a hypothetical pathway based on common organic synthesis reactions for related structures.

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Although a specific protocol for the synthesis of the title compound is not available, the following are detailed methodologies for key experiments that are typically performed on compounds of this class, particularly in the context of kinase inhibitor development.

General Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate and ATP

-

Kinase assay buffer

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Reaction Setup: In a 384-well plate, add the diluted test compound or vehicle (DMSO in kinase assay buffer).

-

Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes).

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of a test compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Application in the Synthesis of Kinase Inhibitors

This compound is a critical intermediate in the synthesis of pyrido[2,3-d]pyrimidine and pyrido[2,3-b]pyrazine derivatives, which are scaffolds for a variety of potent kinase inhibitors. These inhibitors have shown promise in cancer therapy by targeting key signaling pathways.

A primary application involves the cyclocondensation reaction of the diamine with a suitable dicarbonyl compound or its equivalent to form the fused pyrimidine or pyrazine ring system.

Caption: Synthesis of kinase inhibitors from this compound.

While specific quantitative data for the direct kinase inhibitory activity of this compound is not publicly available, numerous patents and research articles describe the potent activity of its derivatives. For instance, certain pyrido[2,3-b]pyrazine derivatives have demonstrated low micromolar to nanomolar IC50 values against various cancer cell lines, including those resistant to existing therapies.

Signaling Pathways

Derivatives of this compound are often designed to target specific kinases within cellular signaling pathways that are dysregulated in diseases like cancer. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics, particularly kinase inhibitors. While detailed public data on the direct biological activity of this compound is limited, its utility in constructing potent pyrido[2,3-d]pyrimidine and pyrido[2,3-b]pyrazine-based inhibitors is well-established in the patent literature. Further research into the direct biological effects of this diamine and the development of efficient, scalable synthetic routes are warranted to fully exploit its potential in drug discovery and development. The provided experimental protocols offer a foundation for researchers to evaluate the biological activity of this compound and its derivatives.

References

Technical Guide: Safety and Handling of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS RN: 172648-55-4), a key reagent in various research and development applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin and eye contact.

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements:

-

P264: Wash hands and face thoroughly after handling.[1]

-

P280: Wear protective gloves, eye protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P332+P313: If skin irritation occurs: Get medical advice or attention.[1]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337+P313: If eye irritation persists: Get medical advice or attention.[1]

Quantitative Data Summary

Currently, specific quantitative toxicological data such as LD50 or LC50 for this compound are not available in the public domain. The hazard assessment is based on its classification as a skin and eye irritant.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| Protection Type | Specification | Standard |

| Eye Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | EN166 (EU) or NIOSH (US) approved.[2] |

| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | EN 374 (EU) or equivalent.[2] |

| Skin and Body Protection | Laboratory coat. For larger quantities, impervious clothing and protective boots may be necessary. | EN 340 (EU) or equivalent.[3] |

| Respiratory Protection | A dust respirator should be used if dust or aerosol will be generated. All respiratory protection should follow local and national regulations. | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |

Experimental Protocols: Safe Handling and Storage

Handling Protocol

-

Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[5]

-

Dispensing: Avoid generating dust.[2] Use appropriate tools (e.g., spatula) to handle the solid material.

-

During Use: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or aerosols.[2]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Clean all equipment and the work area. Contaminated clothing should be removed and washed before reuse.[1]

Storage Protocol

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed when not in use.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Procedures

| Exposure Route | First-Aid Measures |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[5] Seek medical attention if you feel unwell. |

| Ingestion | Rinse mouth. Do NOT induce vomiting.[7] Seek medical advice/attention if you feel unwell.[1] |

In Case of a Spill:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE.

-

Avoid dust formation.

-

Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[2]

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. This material may be disposed of through a licensed waste disposal company. Do not allow the product to enter drains.[2]

Visual Workflow and Diagrams

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

Purity Analysis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Non-Aqueous Titration. Potential impurities arising from the synthetic route are discussed, and representative quantitative data are summarized in structured tables. Furthermore, logical workflows for the analytical procedures are presented using Graphviz diagrams to provide clear visual guidance.

Introduction

This compound is a substituted pyridine derivative of significant interest in drug discovery and development. Its structural features make it a valuable building block for the synthesis of complex therapeutic agents. The purity of this intermediate directly influences the impurity profile of the final API, potentially affecting its stability, bioavailability, and safety. Therefore, robust and reliable analytical methods are essential for its quality control.

This guide details a multi-pronged approach to purity analysis, employing orthogonal analytical techniques to ensure a comprehensive evaluation of the material's quality.

Potential Impurities

Based on common synthetic routes for substituted pyridines, potential impurities in this compound may include starting materials, intermediates, and by-products. A plausible synthetic pathway involves the manipulation of a dichlorinated trifluoromethylpyridine precursor. Potential impurities could therefore include:

-

Starting Materials: e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Isomeric Impurities: Positional isomers formed during substitution reactions.

-

Under-methylated or Over-methylated Species: Impurities lacking the N-methyl group or having additional methyl groups.

-

Hydrolysis Products: Degradation products resulting from exposure to moisture.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

Analytical Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is a primary technique for separating and quantifying non-volatile impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, as well as for confirming the identity of the main component.

Experimental Protocol:

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR provides a direct and highly accurate method for determining the absolute purity of the compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard.

Experimental Protocol:

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: Maleic acid (certified reference material).

-

Solvent: DMSO-d6.

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound into a clean vial.

-

Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

-

Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

-

Transfer the solution to an NMR tube.

-

-

Acquisition Parameters:

-

A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated should be used (e.g., 30 seconds).

-

A 90° pulse angle.

-

At least 16 scans for good signal-to-noise.

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction.

-

Integrate a well-resolved proton signal from the analyte and the vinylic proton signal from maleic acid.

-

-

Purity Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the signal, MW = molecular weight, m = mass, P_std = purity of the standard.

Non-Aqueous Titration for Assay

This titrimetric method determines the total basic content of the sample, providing an overall assay value. As a diamine, the compound will have two basic nitrogen atoms that can be titrated.

Experimental Protocol:

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid.

-

Solvent: Glacial acetic acid.

-

Indicator: Crystal violet solution (0.5% in glacial acetic acid).

-

Procedure:

-

Accurately weigh approximately 150 mg of the sample into a 100 mL beaker.

-

Dissolve in 50 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator.

-

Titrate with 0.1 N perchloric acid from a burette until the color changes from violet to a stable blue-green endpoint.

-

Perform a blank titration (titrating the solvent and indicator without the sample) and subtract the blank volume from the sample titration volume.

-

-

Calculation: The assay is calculated based on the volume of titrant consumed, its normality, and the sample weight.

Data Presentation

The following tables summarize hypothetical but representative data from the purity analysis of a batch of this compound.

Table 1: HPLC Impurity Profile

| Peak No. | Retention Time (min) | Relative Retention Time | Peak Area % | Possible Identity |

| 1 | 4.5 | 0.41 | 0.08 | Unknown |

| 2 | 8.2 | 0.75 | 0.12 | Isomeric Impurity |

| 3 | 11.0 | 1.00 | 99.75 | This compound |

| 4 | 13.1 | 1.19 | 0.05 | 2,3-dichloro-5-(trifluoromethyl)pyridine |

Table 2: GC-MS Analysis of Volatile Components

| Retention Time (min) | Component | Area % | Match Factor (NIST) |

| 2.1 | Methanol | 0.02 | >95 |

| 10.5 | This compound | >99.9 | >98 |

Table 3: Summary of Purity Assessment by Orthogonal Methods

| Analytical Method | Result |

| HPLC (Area % Normalization) | 99.75% |

| qNMR (Absolute Purity vs. Maleic Acid) | 99.6% (w/w) |

| Non-Aqueous Titration (Assay) | 99.8% |

| Final Purity Assignment | 99.6% |

Visualized Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: Overall workflow for the purity analysis of this compound.

Caption: Logical workflow for the HPLC-based impurity determination.

Conclusion

The purity of this compound can be reliably determined through a combination of chromatographic, spectroscopic, and titrimetric techniques. This guide provides a framework of detailed protocols and expected outcomes for the comprehensive quality assessment of this important pharmaceutical intermediate. The use of orthogonal methods such as HPLC, qNMR, and titration is crucial for an accurate and defensible purity assignment, ensuring the quality and consistency of the material used in drug development and manufacturing.

Methodological & Application

Application Notes and Protocols for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a key heterocyclic building block in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This diamine serves as a versatile precursor for the synthesis of various fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which are bioisosteres of purines and have shown significant potential as kinase inhibitors in oncology and other therapeutic areas. These notes provide detailed protocols for the synthesis of derivative compounds and their evaluation in relevant biological assays.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

A primary application of this compound is in the synthesis of 2-substituted-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines. This is typically achieved through a cyclocondensation reaction with various aldehydes.

Experimental Protocol: Synthesis of 2-Aryl-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines

This protocol details the synthesis of a representative imidazo[4,5-b]pyridine derivative using an aromatic aldehyde.

Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Sodium bisulfite (NaHSO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (10 mL), add 4-chlorobenzaldehyde (1.2 mmol) and sodium bisulfite (1.5 mmol).

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 2-(4-chlorophenyl)-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine.

Caption: Synthetic workflow for imidazo[4,5-b]pyridine derivatives.

Application in Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a prominent feature in the design of kinase inhibitors. Derivatives of this compound are valuable candidates for screening against various kinases involved in cancer cell signaling, such as Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).

Hypothetical Kinase Inhibitory Activity

The following table presents hypothetical, yet representative, quantitative data for a series of synthesized 2-aryl-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine derivatives against selected cancer-related kinases. This data is structured for comparative analysis of structure-activity relationships (SAR).

| Compound ID | Aryl Substituent (Ar) | CDK2 IC₅₀ (nM) | FLT3 IC₅₀ (nM) | MV4-11 Cell Proliferation IC₅₀ (nM) |

| IMP-01 | Phenyl | 150 | 250 | 300 |

| IMP-02 | 4-Chlorophenyl | 75 | 120 | 150 |

| IMP-03 | 4-Methoxyphenyl | 200 | 350 | 400 |

| IMP-04 | 4-Nitrophenyl | 90 | 180 | 220 |

| IMP-05 | 3,4-Dichlorophenyl | 50 | 85 | 110 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

This protocol describes a method to evaluate the inhibitory activity of synthesized compounds against the CDK2/Cyclin E complex.

Materials:

-

Recombinant human CDK2/Cyclin E enzyme

-

Histone H1 substrate

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, Histone H1 substrate, and the synthesized inhibitor at various concentrations.

-

Initiate the reaction by adding recombinant CDK2/Cyclin E enzyme.

-

Incubate the mixture at 30 °C for 20 minutes.

-

Start the phosphorylation reaction by adding [γ-³³P]ATP and continue incubation for another 30 minutes.

-

Stop the reaction by adding 30% phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash with 75 mM phosphoric acid to remove unincorporated ATP.

-

Dry the filter plates and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Experimental Protocol: Cell Proliferation Assay (MV4-11 Acute Myeloid Leukemia Cell Line)

This protocol outlines the evaluation of the anti-proliferative effects of the synthesized compounds on a cancer cell line.

Materials:

-

MV4-11 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque plates

-

Luminometer

Procedure:

-

Seed MV4-11 cells in a 96-well opaque plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the synthesized compounds and a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.

-

Allow the plates to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Signaling Pathway Context

Derivatives of this compound can be designed to target key signaling pathways implicated in cancer, such as the CDK-mediated cell cycle regulation pathway. Inhibition of CDK2 can lead to cell cycle arrest at the G1/S transition, thereby preventing cancer cell proliferation.

Caption: Inhibition of CDK2 by imidazo[4,5-b]pyridine derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of medicinally relevant compounds. The resulting imidazo[4,5-b]pyridine derivatives show promise as scaffolds for the development of potent kinase inhibitors. The protocols and data presented herein provide a framework for the synthesis, evaluation, and further development of novel therapeutic agents based on this versatile chemical moiety.

References

Application Notes and Protocols: N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a key heterocyclic building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group and a vicinal diamine moiety on a pyridine scaffold, makes it an invaluable precursor for the synthesis of a diverse range of complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and physicochemical properties of the parent molecule and its derivatives, often enhancing metabolic stability and lipophilicity, which are desirable traits in drug discovery.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of fused heterocyclic systems, with a particular focus on its application in the development of kinase inhibitors.

Key Application: Synthesis of Pyrido[2,3-b]pyrazines as Kinase Inhibitors

A primary application of this compound is in the synthesis of pyrido[2,3-b]pyrazines. This is typically achieved through a condensation reaction with a 1,2-dicarbonyl compound. The resulting pyrido[2,3-b]pyrazine core is a prominent scaffold in the design of small molecule kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. The trifluoromethyl group at the 6-position and the methyl group at the 7-position of the resulting pyrido[2,3-b]pyrazine can play a significant role in modulating the compound's interaction with the target kinase.

Logical Workflow for Synthesis

The general workflow for the synthesis of 7-methyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazines from this compound is depicted below. The process involves the condensation of the diamine with a 1,2-dicarbonyl compound, followed by purification and characterization of the final product.

Caption: Synthetic workflow for pyrido[2,3-b]pyrazines.

Experimental Protocols

The following section provides a detailed, exemplary protocol for the synthesis of a 7-methyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazine derivative.

Synthesis of 2,3-Dimethyl-7-methyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazine

This protocol describes the condensation of this compound with biacetyl (2,3-butanedione).

Materials:

-

This compound

-

Biacetyl (2,3-butanedione)

-

Ethanol (absolute)

-

Acetic acid (glacial)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 5.2 mmol) in absolute ethanol (25 mL).

-

Addition of Reagents: To the stirred solution, add biacetyl (0.54 g, 6.3 mmol, 1.2 equivalents) followed by glacial acetic acid (0.3 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: To the residue, add ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford the pure 2,3-dimethyl-7-methyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazine.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of pyrido[2,3-b]pyrazine derivatives from this compound.

Table 1: Reaction Parameters and Yields

| 1,2-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |

| Biacetyl | Ethanol/Acetic Acid | 4 | ~85% |

| Benzil | Ethanol/Acetic Acid | 6 | ~80% |

| Glyoxal (40% in water) | Ethanol | 3 | ~75% |

Table 2: Spectroscopic Data for 2,3-Dimethyl-7-methyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazine

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.85 (s, 1H, H-5), 4.10 (s, 3H, N-CH₃), 2.80 (s, 3H, C-CH₃), 2.75 (s, 3H, C-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.2, 153.8, 148.5, 145.0 (q, J = 34 Hz), 135.1, 123.8 (q, J = 272 Hz), 118.2 (q, J = 6 Hz), 30.1, 22.5, 21.9 |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 |

| Mass Spectrometry (EI) | m/z 241 (M⁺) |

Application in Kinase Inhibitor Signaling Pathways

The synthesized pyrido[2,3-b]pyrazines often function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of biologically active compounds. Its utility in the straightforward preparation of pyrido[2,3-b]pyrazines makes it a compound of significant interest to researchers in drug discovery, particularly in the development of novel kinase inhibitors for therapeutic applications. The provided protocols and data serve as a guide for the practical application of this important synthetic intermediate.

Applications of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine in Agrochemical Research

Introduction

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a key heterocyclic intermediate in the development of modern agrochemicals. Its unique structure, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, and adjacent amino groups for versatile chemical transformations, makes it a valuable building block for creating novel active ingredients. This diamine is particularly instrumental in the synthesis of fused heterocyclic compounds, such as imidazopyridines, which have shown significant insecticidal activity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent insecticidal agent. The protocols are intended for researchers, scientists, and professionals in the field of agrochemical development.

Application Note: Synthesis of Imidazo[4,5-b]pyridine Insecticides

This compound serves as a crucial precursor for the synthesis of a class of insecticides based on the imidazo[4,5-b]pyridine scaffold. These compounds are designed to target and control a range of agricultural pests. The synthesis involves the cyclization of the diamine with a suitable reagent to form the fused imidazole ring, followed by further structural modifications to optimize insecticidal efficacy.

One notable application is the synthesis of compounds like 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine, which has demonstrated significant mortality against pests such as the brown planthopper (Nilaparvata lugens) and the armyworm (Mythimna separata).[1]

General Synthesis Pathway

The overall synthetic strategy involves a multi-step process beginning with the formation of the imidazo[4,5-b]pyridine core, followed by functionalization to achieve the final active ingredient.

References

Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Utilizing N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a novel class of kinase inhibitors using N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine as a key starting material. The trifluoromethyl group on the pyridine ring can enhance metabolic stability and binding affinity, while the diamine functionality provides a versatile scaffold for constructing various kinase inhibitor frameworks. This document outlines a representative synthetic pathway to generate a potent and selective kinase inhibitor, complete with detailed experimental procedures, characterization data, and biological evaluation. The methodologies described herein are designed to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction to Kinase Inhibitors and the Pyridine Scaffold

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a significant class of drugs, with many approved for clinical use.

The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The incorporation of a trifluoromethyl group is a common strategy in drug design to improve metabolic stability, binding affinity, and cell permeability. The starting material, this compound, combines these desirable features, making it an excellent candidate for the synthesis of novel kinase inhibitors.

Hypothesized Synthetic Pathway

Based on established synthetic methodologies for kinase inhibitor synthesis, we propose a primary synthetic pathway utilizing this compound. This pathway involves a cyclization reaction to form an imidazopyridine core, a common scaffold in kinase inhibitors, followed by a palladium-catalyzed cross-coupling reaction to introduce a key recognition moiety.

Caption: Proposed two-step synthesis of a kinase inhibitor.

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by Liquid Chromatography-Mass Spectrometry (LC-MS). Purification of compounds should be performed using flash column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to the solvent peak. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.

Protocol 1: Synthesis of the Imidazopyridine Intermediate

This protocol details the cyclization of the starting diamine to form the imidazopyridine core.

Materials:

-

This compound

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired imidazopyridine intermediate.

Protocol 2: Synthesis of the Final Kinase Inhibitor via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of the imidazopyridine intermediate with a boronic acid to introduce a substituted aryl group.

Materials:

-

Imidazopyridine intermediate from Protocol 1

-

Arylboronic acid of choice (e.g., 4-(methoxycarbonyl)phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine the imidazopyridine intermediate (1.0 eq), arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.

Data Presentation

The following tables summarize representative data for the synthesized compounds.

Table 1: Synthesis Yields

| Compound | Starting Material | Step | Yield (%) |

| Imidazopyridine Intermediate | This compound | Cyclization | 75 |

| Final Kinase Inhibitor | Imidazopyridine Intermediate | Suzuki Coupling | 62 |

Table 2: Biological Activity (Hypothetical Data)

| Compound | Target Kinase | IC₅₀ (nM) |

| Final Kinase Inhibitor | EGFR | 15 |

| Final Kinase Inhibitor | JAK2 | 250 |

| Reference Inhibitor | EGFR | 10 |

Signaling Pathway and Experimental Workflow

The synthesized kinase inhibitor is hypothesized to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.

Caption: Inhibition of the EGFR signaling pathway.

The general workflow for the synthesis and evaluation of the kinase inhibitor is outlined below.

Caption: Overall experimental workflow.

Conclusion

The protocols and application notes presented in this document demonstrate the utility of this compound as a valuable starting material for the synthesis of novel kinase inhibitors. The described synthetic route is robust and allows for the facile introduction of diverse chemical moieties to explore the structure-activity relationships of this new class of compounds. The hypothetical biological data suggests that these inhibitors have the potential for high potency and selectivity. This work provides a solid foundation for further research and development in the pursuit of new and effective kinase-targeted therapies.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine as a key starting material. The methodologies outlined below are based on established synthetic strategies for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. The inclusion of a trifluoromethyl group and an N-methyl substituent on the pyridine core offers a unique scaffold for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.

Synthesis of 1-Methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine Derivatives via Condensation with Aldehydes

The condensation of this compound with various aldehydes is a straightforward method for the synthesis of 2-substituted 1-methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridines. This reaction typically proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.

Experimental Protocol:

A general procedure for the synthesis of 2-substituted-1-methyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridines is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) (10 mL).

-

Addition of Reagents: Add the corresponding aldehyde (1.1 mmol) to the solution.

-

Reaction Conditions: The reaction can be carried out under various conditions, often with the addition of an oxidizing agent and a catalyst. A common method involves heating the mixture in the presence of sodium metabisulfite (Na₂S₂O₅) or under an air atmosphere. For example, the mixture can be refluxed for 4-8 hours.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

| Entry | Aldehyde | Product | Reaction Conditions | Yield (%) |

| 1 | Benzaldehyde | 1-Methyl-2-phenyl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | EtOH, reflux, 6h | Data not available |